molecular formula C22H17N3O3 B2870705 (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929852-34-6

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2870705
CAS No.: 929852-34-6
M. Wt: 371.396
InChI Key: XYWVXHYDLYVFTL-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes nitrogen and oxygen. The compound’s structure features a benzofuroxazine core, which is fused with pyridine rings, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

The synthesis of (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves multiple steps, typically starting with the preparation of the benzofuroxazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The pyridine rings are then introduced through condensation reactions with pyridine derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other benzofuroxazine derivatives and pyridine-containing heterocycles. Compared to these, (Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Other similar compounds include:

Properties

IUPAC Name

(2Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-21-17-1-2-19-18(13-25(14-27-19)12-16-5-9-24-10-6-16)22(17)28-20(21)11-15-3-7-23-8-4-15/h1-11H,12-14H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWVXHYDLYVFTL-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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